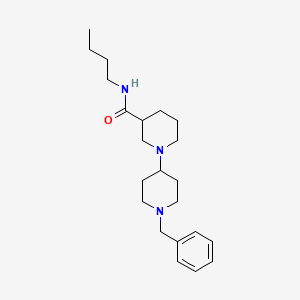![molecular formula C14H14F3N3O B6137444 N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B6137444.png)
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB is a small molecule that belongs to the family of benzamide compounds and has been synthesized using various methods.
作用机制
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide exerts its biological effects by binding to specific targets in cells. This compound has been shown to bind to the active site of acetylcholinesterase, which inhibits its activity and increases the level of acetylcholine in the brain. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs by this compound leads to changes in the expression of genes that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to increase the level of acetylcholine in the brain, which is essential for cognitive function. This compound has been shown to improve memory and learning in animal models of Alzheimer's disease. This compound has also been shown to improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has several advantages for lab experiments. This compound is a small molecule that is easy to synthesize and purify. This compound has been shown to have high selectivity and potency for its targets in cells. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and blood-brain barrier permeability. However, this compound has some limitations for lab experiments. This compound can be toxic at high concentrations, which can affect the viability of cells. This compound can also be unstable in aqueous solutions, which can affect its potency and selectivity.
未来方向
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has several potential future directions for scientific research. This compound can be further studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. This compound can also be further optimized for its pharmacokinetic properties, including improving its stability and reducing its toxicity. This compound can also be further studied for its mechanism of action, including identifying its targets in cells and understanding the signaling pathways involved. Overall, this compound has significant potential for scientific research and therapeutic applications.
合成方法
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)benzoic acid with 1H-imidazole-1-propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Another method involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 1H-imidazole-1-propylamine in the presence of a base such as triethylamine (TEA). The purity and yield of this compound can be improved by using column chromatography and recrystallization.
科学研究应用
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c15-14(16,17)12-4-1-3-11(9-12)13(21)19-5-2-7-20-8-6-18-10-20/h1,3-4,6,8-10H,2,5,7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAJKZQFGGERQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6137381.png)


![2-methyl-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137403.png)
![2-(benzylthio)-N-(2-mercapto-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6137410.png)
![methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6137414.png)

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B6137438.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6137447.png)
![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6137448.png)
![N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide](/img/structure/B6137451.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6137454.png)
![4-benzyl-1-(3-{1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B6137461.png)